

A Technical Guide to the Physicochemical Properties of Avermectin B1a Monosaccharide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Avermectin B1a monosaccharide*

Cat. No.: *B12348838*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avermectin B1a monosaccharide is a significant derivative of Avermectin B1a, a potent macrocyclic lactone anthelmintic and insecticide.^{[1][2]} It is formed through the selective acid hydrolysis of the terminal oleandrose sugar unit from the parent Avermectin B1a disaccharide. ^[1] While the parent compound's efficacy is well-documented, understanding the specific physicochemical properties of the monosaccharide derivative is crucial for research into its biological activity, metabolic fate, and the development of new anthelmintic agents. This guide provides a consolidated overview of its known physicochemical characteristics, experimental protocols for their determination, and relevant biological pathways.

Physicochemical Data

The fundamental physicochemical properties of **Avermectin B1a monosaccharide** are summarized below. These parameters are critical for predicting its behavior in biological systems and for designing formulation and delivery strategies.

Property	Value	Source(s)
CAS Number	71831-09-9	[1] [2]
Molecular Formula	C ₄₁ H ₆₀ O ₁₁	[1] [2]
Molecular Weight	728.9 g/mol	[1] [3]
Exact Mass	728.4136 Da	[2]
Appearance	Crystalline solid	[4]
Solubility	Soluble in Ethanol, Methanol, DMSO, DMF	[1] [4]
UV Maximum (λ _{max})	246 nm	[4]
Storage Temperature	-20°C	[1] [4]

Experimental Protocols & Methodologies

The determination of the physicochemical properties of avermectin derivatives involves a combination of chromatographic and spectroscopic techniques.

Production: Selective Hydrolysis

Avermectin B1a monosaccharide is typically produced as an acid degradation product from Avermectin B1a.[\[1\]](#) This involves the selective hydrolysis of the terminal saccharide unit.

Caption: Fig. 1: Production of **Avermectin B1a Monosaccharide**.

Solubility Determination

The solubility of avermectins is generally determined gravimetrically.[\[5\]](#)[\[6\]](#) A standard protocol involves:

- Adding an excess amount of the compound to a known volume of the solvent (e.g., ethanol, methanol, DMSO).
- Agitating the mixture at a constant temperature (e.g., 298.15 K) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

- Filtering the saturated solution to remove undissolved solute.
- Evaporating the solvent from a known volume of the filtrate.
- Weighing the remaining solute to calculate the solubility in mg/mL.

Structural and Purity Analysis: HPLC and Mass Spectrometry

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a standard method for determining the purity and concentration of **Avermectin B1a monosaccharide**.^[7]

- Mobile Phase: A mixture of organic solvents like acetonitrile or methanol and water.
- Stationary Phase: Typically a C18 reversed-phase column.
- Detection: UV detection at its λ_{max} of approximately 245-246 nm.^{[4][7]}

Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition.^[2]

[Click to download full resolution via product page](#)

Caption: Fig. 2: Analytical workflow for **Avermectin B1a Monosaccharide**.

Biological Activity and Signaling Pathway

While **Avermectin B1a monosaccharide** is a potent inhibitor of nematode larval development, it is reported to be devoid of the acute paralytic activity associated with the parent compound. ^[1] The primary mechanism of action for avermectins involves their interaction with specific ligand-gated ion channels in invertebrate nerve and muscle cells.^{[8][9]}

Avermectins act as positive allosteric modulators of glutamate-gated chloride channels (GluCl_s), which are unique to invertebrates.^{[8][10]}

- Binding: Avermectin binds to the GluCl_s receptor on the neuronal or muscle cell membrane.

- Channel Activation: This binding enhances the effect of glutamate, locking the channel in an open state.[9]
- Chloride Influx: The open channel allows an increased influx of chloride ions (Cl^-) into the cell.
- Hyperpolarization: The influx of negative ions causes hyperpolarization of the cell membrane.
- Paralysis: This change in membrane potential blocks the transmission of electrical signals, leading to flaccid paralysis and eventual death of the parasite.[8][11]

Mammals are largely unaffected by therapeutic doses because they lack these specific glutamate-gated chloride channels; the primary inhibitory neurotransmitter receptor in mammals is the GABA_a receptor, to which avermectins have a much lower affinity.[2][9]

[Click to download full resolution via product page](#)

Caption: Fig. 3: Avermectin's primary mechanism of action.

Conclusion

The physicochemical properties of **Avermectin B1a monosaccharide** define its behavior both in vitro and in vivo. Its solubility in common organic solvents facilitates its use in experimental settings, while its unique biological profile as a potent inhibitor of larval development highlights its importance in the ongoing research for next-generation antiparasitic agents. Further research to quantify properties such as its partition coefficient (LogP) and acid dissociation constant (pKa) would provide deeper insights for drug development and environmental fate modeling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agscientific.com [agscientific.com]
- 2. medkoo.com [medkoo.com]
- 3. Avermectin B1a Monosaccharide | CAS No- 71831-09-9 | Simson Pharma Limited [simsonpharma.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Avermectin - Wikipedia [en.wikipedia.org]
- 9. Avermectin Derivatives, Pharmacokinetics, Therapeutic and Toxic Dosages, Mechanism of Action, and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Avermectin B1a Monosaccharide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12348838#physicochemical-properties-of-avermectin-b1a-monosaccharide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com